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molecular formula C5H8Cl3NO B1265724 N,N-Bis(2-chloroethyl)carbamoyl Chloride CAS No. 2998-56-3

N,N-Bis(2-chloroethyl)carbamoyl Chloride

Cat. No. B1265724
M. Wt: 204.48 g/mol
InChI Key: JAHXVUPWHXMPLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE029199

Procedure details

A solution in dry benzene of 82 g. of bis-(β-chloroethyl)-amine freshly liberated from its hydrochloride is added gradually to a solution of 36 g. of carbonyl chloride in benzene at a temperature below 10° C. The mixture is mechanically stirred for three hours, the precipitate of bis-(β-chloroethyl)-amine hydrochloride is removed by filtration, and the benzene is distilled off on a water bath. The residue is distilled in vacuo, and the N-chloroformyl-bis-(β-chloroethyl)-amine is obtained as a pale yellow oil with a B.P. of 114-116° C./1 mm. Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][Cl:7].Cl.[C:9](Cl)([Cl:11])=[O:10]>C1C=CC=CC=1>[Cl:11][C:9]([N:4]([CH2:5][CH2:6][Cl:7])[CH2:3][CH2:2][Cl:1])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCNCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture is mechanically stirred for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added gradually to a solution of 36 g
CUSTOM
Type
CUSTOM
Details
at a temperature below 10° C
CUSTOM
Type
CUSTOM
Details
the precipitate of bis-(β-chloroethyl)-amine hydrochloride is removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the benzene is distilled off on a water bath
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC(=O)N(CCCl)CCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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